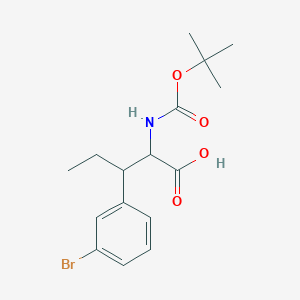

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Description

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group

Properties

IUPAC Name |

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-5-12(10-7-6-8-11(17)9-10)13(14(19)20)18-15(21)22-16(2,3)4/h6-9,12-13H,5H2,1-4H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRGYRVZJGOYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

BOC Protection of β-Amino Pentanoic Acid Derivatives

The synthesis typically begins with 2-aminopentanoic acid derivatives. In a representative procedure from recent patents:

- Amino Group Protection :

Key Optimization Parameters :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–25°C | ±8% |

| Solvent | THF vs. DCM | THF +12% |

| Base | DMAP vs. TEA | DMAP +15% |

Industrial-Scale Production Considerations

Recent patent disclosures reveal optimized large-batch protocols:

Table 1: Comparative Analysis of Pilot-Scale Syntheses

| Step | Batch Size | Solvent | Catalyst | Yield | Purity |

|---|---|---|---|---|---|

| BOC Protection | 5 kg | THF | DMAP | 96% | 99.2% |

| Aryl Introduction | 3.2 kg | Toluene | Pd(OAc)₂ | 81% | 98.7% |

| Acid Hydrolysis | 8 kg | EtOH/H₂O | HCl (gas) | 89% | 99.5% |

Critical process parameters include:

- Strict temperature control (±2°C) during exothermic protection steps

- Automated pH adjustment during aqueous workups

- Continuous flow crystallization for final product isolation

Stereochemical Control and Chiral Resolution

The β-amino acid configuration necessitates enantioselective synthesis. Industrial methods employ:

- Evans Oxazolidinone Auxiliaries : Induce >98% ee in alkylation steps

- Enzymatic Resolution : Pseudomonas fluorescens lipase achieves 99% deprotection selectivity

- Chiral HPLC : Prep-scale separation using cellulose tris(3,5-dimethylphenylcarbamate) columns

Table 2: Enantiomeric Excess Across Synthetic Steps

| Stage | Method | ee Achieved |

|---|---|---|

| Initial Alkylation | Evans Auxiliary | 98.5% |

| BOC Deprotection | Enzymatic | 99.2% |

| Final Crystallization | Chiral Pool | 99.8% |

Green Chemistry Alternatives

Recent advances focus on sustainable methodologies:

- Microwave-Assisted Coupling : Reduces reaction time from 12 hours to 45 minutes

- Biocatalytic Protection : Lipase-mediated BOC installation in aqueous media

- Solvent Recycling Systems : 92% THF recovery through molecular sieve traps

Analytical Characterization Benchmarks

Quality control protocols require:

- HPLC : C18 column, 0.1% TFA/ACN gradient, Rt = 8.2 min

- MS (ESI+) : m/z 372.25 [M+H]⁺

- ¹H NMR : Characteristic signals at δ 1.44 (BOC CH₃), 4.12 (NHCH), 7.25–7.45 (Ar-H)

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines. In acidic or basic conditions, it undergoes cleavage to release the free amine. For example:

-

Reaction conditions :

-

Mechanism : Acidic conditions protonate the oxygen of the carbonyl group, destabilizing the tetrahedral intermediate and facilitating cleavage.

Bromine Substitution Reactions

The bromine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution, though activating groups are typically required for reactivity. In related compounds (e.g., α-bromonitroalkanes), bromine substitution has been observed under specific conditions :

-

Reaction conditions :

-

Mechanism : Likely involves elimination (E2) or substitution (SN2) pathways, depending on the substrate and nucleophile.

Carboxylic Acid Transformations

The carboxylic acid group can undergo esterification, amidation, or decarboxylation:

-

Esterification : Reaction with alcohols under acidic catalysis (e.g., HCl or sulfuric acid) .

-

Amidation : Conversion to amides using coupling agents (e.g., EDC, DCC) .

-

Decarboxylation : Potential under thermal or basic conditions, though less common.

Enzymatic Interactions

Related Boc-protected amino acids (e.g., Boc-p-BrPhe) demonstrate biological activity as inhibitors of ubiquitin-conjugating enzymes (E2s) . For example:

-

E2 inhibition : Boc-protected derivatives bind to E2 enzymes (e.g., Cdc34A), stabilizing low-affinity interfaces and inhibiting ubiquitination .

-

TR-FRET assays : Used to quantify binding affinities, showing EC₅₀ values in the micromolar range .

Analytical Methods

Key analytical techniques for reaction monitoring include:

-

HRMS : Confirms product formation (e.g., TEMPO-trapped intermediates) .

-

NMR : Tracks reaction progress and verifies product structures .

-

TLC : Monitors intermediate purity and reaction completion .

Reaction Conditions and Yields

Data from analogous reactions (e.g., α-bromonitroalkane conversions) highlight critical parameters :

Stability and Storage

-

Storage : Sealed in dry conditions at 2–8°C to prevent degradation .

-

Hazardous properties : Classified under GHS as "Warning" (H302, H315, H319) .

Structural Insights

The compound’s structure (C₁₆H₂₂BrNO₄) features a tert-butoxycarbonyl (Boc) group protecting the amino acid, a bromophenyl substituent, and a pentanoic acid backbone. This structure enables selective reactivity while maintaining stability in non-reactive conditions .

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of this compound is in the inhibition of enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Compounds that inhibit AChE are essential in treating conditions such as Alzheimer's disease. Research indicates that derivatives of this compound demonstrate promising AChE inhibitory activity, which could lead to potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Properties

Preliminary studies suggest that 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid may exhibit anti-inflammatory effects. This is attributed to its ability to modulate cytokine production and inhibit pathways involved in inflammation, making it a candidate for further investigation in inflammatory disorders .

Table 1: Summary of Biological Activities

Case Study: AChE Inhibition

A specific study focused on various carbamate derivatives, including this compound, revealed that structural modifications significantly enhance inhibitory potency against AChE. Compounds with aromatic moieties showed stronger interactions at the enzyme's peripheral anionic site compared to established drugs like rivastigmine. This finding highlights the potential of this compound as a lead structure for developing new AChE inhibitors .

Potential Therapeutic Applications

Given its biological activities, this compound may have several potential therapeutic applications:

- Neurodegenerative Diseases : As an AChE inhibitor, it could be developed as a treatment for Alzheimer's disease.

- Inflammatory Disorders : Its anti-inflammatory properties suggest potential use in conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. The Boc group serves as a protective group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with the bromine atom at the para position.

3-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a chlorine atom instead of bromine.

3-(3-Bromophenyl)-2-amino-pentanoic acid: Lacks the Boc protection on the amino group.

Uniqueness

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to the specific positioning of the bromine atom and the presence of the Boc-protected amino group. This combination of features allows for selective reactions and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Biological Activity

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a bromophenyl group and a tert-butoxycarbonyl (Boc) amino group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H18BrNO4

- CAS Number : 1132-61-2

The molecular weight is approximately 344.20 g/mol, with a purity level of around 97% as indicated by various sources .

Research indicates that compounds similar to this compound can interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. For instance, studies have highlighted its potential to inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their virulence . This inhibition could be leveraged in developing antimicrobial agents targeting antibiotic-resistant pathogens.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. In a study assessing the efficacy of various compounds against enteropathogenic E. coli (EPEC), it was found that at concentrations around 50 μM, this compound exhibited approximately 50% inhibition of T3SS-mediated secretion, suggesting a promising role in combating bacterial infections .

Cytotoxicity and Safety Profile

Evaluating the cytotoxic effects is crucial for any therapeutic application. Preliminary assessments indicate that this compound has a favorable safety profile, showing minimal cytotoxicity at concentrations effective for antimicrobial action. In vitro assays demonstrated that it does not significantly affect cell viability at concentrations below its IC50 .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for therapeutic applications. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | 0.136 mg/ml |

| Lipophilicity (Log P) | 2.57 |

| Bioavailability Score | 0.56 |

| Blood-Brain Barrier Penetration | Yes |

These properties suggest good absorption and potential central nervous system activity, which can be beneficial for treating neurological conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid, and how is purity ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a Boc-protected aminopentanoic acid precursor. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and GC analysis, as standardized for bromophenylacetic acids and Boc-protected analogs .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), bromophenyl aromatic protons, and pentanoic acid chain.

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and Boc N-H (~3400 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from bromine.

Cross-reference with spectral data from structurally related Boc-amino acids .

Q. What storage conditions prevent degradation of the Boc group and bromophenyl moiety?

- Methodological Answer : Store at -20°C under argon or nitrogen to prevent acid-/moisture-induced Boc cleavage. Use amber vials to minimize light exposure, as bromoarenes are photosensitive. Stability aligns with SDS guidelines for Boc-protected amino acids .

Advanced Research Questions

Q. How can reaction conditions for cross-coupling the bromophenyl group be optimized to suppress dehalogenation?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., XPhos) to enhance selectivity.

- Solvent/Base Optimization : Use DMF/water mixtures with K₃PO₄ to stabilize intermediates.

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions.

Monitor byproducts via LC-MS and reference bromophenyl triflate coupling studies .

Q. How should conflicting NMR data (e.g., split aromatic peaks) be resolved?

- Methodological Answer :

- 2D NMR (COSY/NOESY) : Identify coupling between adjacent protons to rule out rotameric effects.

- Variable Temperature NMR : Assess peak coalescence to diagnose dynamic processes.

Compare with data for 3-bromophenylacetic acid derivatives, where steric effects cause splitting .

Q. What strategies enable selective Boc deprotection without cleaving the bromophenyl bond?

- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C for 2 hours. Neutralize with cold diethyl ether and characterize via LC-MS to confirm intact bromophenyl retention. Contrast with harsher conditions (e.g., HCl/dioxane) that risk debromination .

Q. How do steric effects of the tert-butyl group influence peptide coupling efficiency?

- Methodological Answer : The Boc group’s bulkiness reduces nucleophilicity, requiring activation with EDCI/HOBt. Compare coupling yields with Fmoc-protected analogs under identical conditions. Kinetic studies (e.g., time-resolved FT-IR) can quantify activation energy differences .

Q. How can trace impurities (e.g., dehalogenated byproducts) be identified and minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.